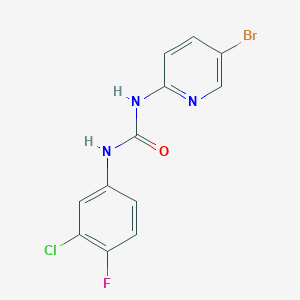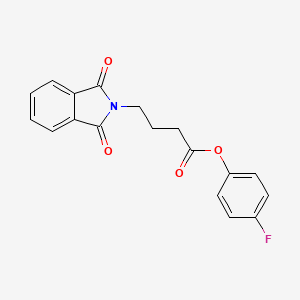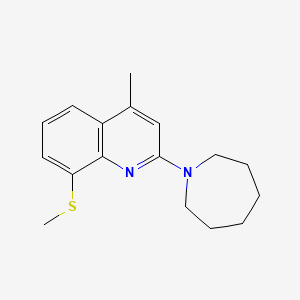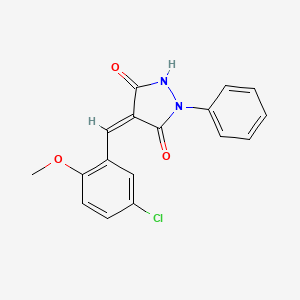
N-(2-pyridinylmethyl)cyclopentanecarboxamide
Descripción general
Descripción
N-(2-pyridinylmethyl)cyclopentanecarboxamide, also known as SR-141716A, is a synthetic compound that acts as a cannabinoid receptor antagonist. It was first synthesized by Sanofi-Aventis in the 1990s and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(2-pyridinylmethyl)cyclopentanecarboxamide acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. Cannabinoids, such as THC, bind to the CB1 receptor and activate it, leading to a range of effects, including increased appetite, decreased pain, and altered mood. This compound blocks the effects of cannabinoids by binding to the CB1 receptor and preventing their activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role as a cannabinoid receptor antagonist. By blocking the effects of cannabinoids, this compound can reduce appetite, decrease pain, and alter mood. However, it is important to note that the effects of this compound are dependent on the specific application and dosage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-pyridinylmethyl)cyclopentanecarboxamide has several advantages and limitations for use in lab experiments. One advantage is its specificity for the CB1 receptor, which allows for targeted manipulation of the endocannabinoid system. However, its effects can be dose-dependent, and it may have off-target effects at higher doses. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-pyridinylmethyl)cyclopentanecarboxamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Additionally, it may have applications in the treatment of addiction and chronic pain. Finally, further research is needed to fully understand the effects of this compound and its potential limitations in lab experiments.
Métodos De Síntesis
The synthesis of N-(2-pyridinylmethyl)cyclopentanecarboxamide involves several steps, starting with the reaction of cyclopentanone with methylamine to form N-methylcyclopentanecarboxamide. This is followed by the reaction of N-methylcyclopentanecarboxamide with 2-bromopyridine to form this compound. The final product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
N-(2-pyridinylmethyl)cyclopentanecarboxamide has been widely studied for its potential therapeutic applications in several areas, including obesity, addiction, and pain management. It has been shown to block the effects of cannabinoids, which are known to stimulate appetite and promote weight gain. As such, this compound has been investigated as a potential treatment for obesity.
In addition, this compound has been studied for its potential use in addiction treatment. Cannabinoids have been shown to play a role in drug addiction, and this compound has been found to reduce drug-seeking behavior in animal models.
Finally, this compound has been investigated for its potential use in pain management. Cannabinoids have been shown to have analgesic properties, and this compound has been found to block these effects. As such, it has been studied as a potential treatment for chronic pain.
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-1-2-6-10)14-9-11-7-3-4-8-13-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDWQVSXYFUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256124 | |
| Record name | N-(2-Pyridinylmethyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111711-37-6 | |
| Record name | N-(2-Pyridinylmethyl)cyclopentanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111711-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Pyridinylmethyl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806651.png)

![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)


![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)


![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)
